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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

Cat. No.: B1316464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical
properties of the chemical compound 1-(3-Methoxypyridin-4-yl)ethanone. Due to the limited
availability of experimentally-derived data in public literature, this document presents a
combination of known identifiers and computationally predicted properties to offer a
foundational understanding for research and development applications. Furthermore, it outlines
standardized experimental protocols for the empirical determination of these key parameters.

Compound ldentification and Structure

Identifier Value

IUPAC Name 1-(3-methoxypyridin-4-yl)ethanone
CAS Number 83431-02-1

Molecular Formula CsHoNO:2

Molecular Weight 151.16 g/mol [1]

Canonical SMILES COC1=C(C=CN=C1)C(C)=0]2]

Physicochemical Data Summary
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The following table summarizes the available and predicted physicochemical properties of 1-(3-
Methoxypyridin-4-yl)ethanone. It is critical to note that properties other than molecular
formula and weight are predicted and should be confirmed by experimental analysis.

Property Predicted Value Experimental Protocol

OECD Guideline 102; Capillary

Melting Point 65.4 °C
Method
N ) OECD Guideline 103;
Boiling Point 258.1°C )
Ebulliometer Method
OECD Guideline 107; Shake
logP (Octanol/Water) 0.85
Flask Method
N OECD Guideline 105; Flask
Aqueous Solubility 5.83 g/L (at 25 °C)
Method
pKa (Most Basic) 3.75 (Predicted Pyridine N) Potentiometric Titration

Experimental Protocols

For robust characterization, the following standard methodologies are recommended for the
experimental determination of the key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol is based on the OECD Guideline 102 and standard pharmacopeia methods.

¢ Principle: The melting point is the temperature at which a substance transitions from a solid
to a liquid phase at atmospheric pressure. This is a key indicator of purity.

o Apparatus: A melting point apparatus with a heated block, a calibrated thermometer or
temperature sensor, and glass capillary tubes.

e Procedure:

o Sample Preparation: The test substance must be thoroughly dried and finely powdered.
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o Capillary Loading: A small amount of the powdered sample is packed into a capillary tube
to a height of approximately 2-4 mm.

o Heating: The capillary tube is placed in the heating block of the apparatus. The
temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the
expected melting point.

o Observation: The temperature is recorded at the first sign of liquid formation (onset) and
when the last solid particle melts (clear point). The range between these two temperatures
is the melting range. For pure substances, this range is typically narrow.

Boiling Point Determination (Ebulliometer Method)

This protocol follows the principles outlined in OECD Guideline 103.[3]

e Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals
the surrounding atmospheric pressure.

o Apparatus: An ebulliometer equipped with a condenser, a heating element, and a calibrated
temperature-measuring device.

e Procedure:

[e]

The liquid substance is placed in the ebulliometer.

o The substance is heated, and the temperature of the boiling liquid-vapor equilibrium is
measured.

o The thermometer is positioned in the vapor phase above the boiling liquid to avoid
superheating effects.

o The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa).

Partition Coefficient (logP) Determination (Shake Flask
Method)

This protocol is based on the OECD Guideline 107.[2][4][5]
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 Principle: The n-octanol/water partition coefficient (P_ow) is the ratio of a chemical's
concentration in the n-octanol phase to its concentration in the aqueous phase at
equilibrium. It is a measure of a substance's lipophilicity.

e Procedure:
o Solvent Saturation: n-octanol and water are mutually saturated before the experiment.

o Test Substance Addition: A small amount of 1-(3-Methoxypyridin-4-yl)ethanone is
dissolved in one of the phases.

o Equilibration: The two phases are placed in a vessel and shaken gently at a constant
temperature (typically 20-25°C) until equilibrium is reached. Centrifugation is used to fully
separate the two phases.[5]

o Concentration Analysis: The concentration of the substance in both the n-octanol and
water phases is determined using a suitable analytical method, such as UV-Vis
spectroscopy or High-Performance Liquid Chromatography (HPLC).

o Calculation: The P_ow is calculated as the ratio of the concentration in the octanol phase
to the concentration in the agueous phase. The result is typically expressed as its base-10
logarithm (logP).

Aqueous Solubility Determination (Flask Method)
This protocol adheres to the principles of the OECD Guideline 105.

e Principle: This method determines the saturation mass concentration of a substance in water
at a given temperature.

e Procedure:
o An excess amount of the solid test substance is added to a flask containing purified water.

o The mixture is agitated at a constant temperature for a sufficient period to reach
equilibrium (typically 24-48 hours).
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o After equilibration, the mixture is centrifuged or filtered to separate the undissolved solid
from the aqueous solution.

o The concentration of the substance in the clear aqueous solution is determined by a
suitable analytical method (e.g., HPLC, LC-MS).

pKa Determination (Potentiometric Titration)

This is a standard and widely used method for determining the dissociation constant of
ionizable groups.[6]

e Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).
For a basic compound like 1-(3-Methoxypyridin-4-yl)ethanone, the pKa of its conjugate
acid is determined by monitoring the pH of a solution as a standardized acid titrant is added.

e Procedure:

o A precise amount of the compound is dissolved in a suitable solvent, typically water or a
co-solvent system if solubility is low.

o A calibrated pH electrode is immersed in the solution.
o A standardized solution of a strong acid (e.g., HCI) is added in small, precise increments.
o The pH of the solution is recorded after each addition, allowing the system to equilibrate.

o Aftitration curve is generated by plotting the pH versus the volume of titrant added. The
inflection point of this curve corresponds to the pKa value.

Visualized Experimental Workflow

As no specific signaling pathways are publicly associated with 1-(3-Methoxypyridin-4-
yl)ethanone, the following diagram illustrates a logical workflow for its comprehensive
physicochemical characterization.
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Caption: Workflow for Physicochemical Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physicochemical Properties of 1-(3-Methoxypyridin-4-
ylethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316464#physicochemical-properties-of-1-3-
methoxypyridin-4-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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